WAY-312491

Description

BenchChem offers high-quality WAY-312491 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about WAY-312491 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

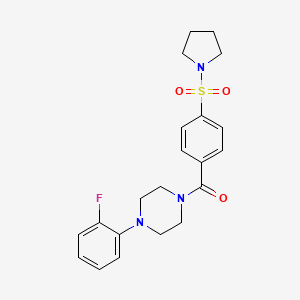

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3S/c22-19-5-1-2-6-20(19)23-13-15-24(16-14-23)21(26)17-7-9-18(10-8-17)29(27,28)25-11-3-4-12-25/h1-2,5-10H,3-4,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOYENDSFPJMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WAY-312491 mechanism of action in Wnt signaling

An In-Depth Technical Guide to the Mechanism of Action of WAY-312491 (WAY-316606) in Wnt Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-312491, also known as WAY-316606, is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1). sFRP-1 is a key antagonist of the canonical Wnt signaling pathway, a critical pathway involved in cell fate determination, proliferation, and tissue homeostasis. By binding to and inhibiting sFRP-1, WAY-312491 effectively disinhibits the Wnt signaling cascade, leading to the stabilization and nuclear translocation of β-catenin and the subsequent activation of Wnt target genes. This guide provides a comprehensive overview of the mechanism of action of WAY-312491, including its effects on Wnt signaling, quantitative data on its potency and selectivity, and detailed protocols for key experimental assays used in its characterization.

Introduction to Wnt Signaling and sFRP-1

The canonical Wnt signaling pathway is integral to numerous physiological processes. In its "off" state, a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This keeps cytoplasmic β-catenin levels low.

The "on" state is initiated by the binding of a Wnt ligand to a Frizzled (Fzd) receptor and its co-receptor, LRP5/6. This interaction leads to the recruitment of the destruction complex to the plasma membrane, inhibiting its activity. Consequently, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.

Secreted Frizzled-Related Protein 1 (sFRP-1) is a soluble antagonist that modulates Wnt signaling by directly binding to Wnt ligands, preventing them from interacting with Fzd receptors.[1] Overexpression of sFRP-1 is associated with the inhibition of Wnt signaling and has been implicated in various diseases.

Mechanism of Action of WAY-312491 (WAY-316606)

WAY-312491 (WAY-316606) is a diphenylsulfone-sulfonamide compound that functions as a direct inhibitor of sFRP-1.[2] Its primary mechanism of action is to bind to sFRP-1, thereby preventing sFRP-1 from sequestering Wnt ligands. This leads to an increase in the availability of Wnt proteins to bind to their cognate Fzd and LRP5/6 receptors, resulting in the activation of the canonical Wnt/β-catenin signaling pathway.[1]

The activation of Wnt signaling by WAY-312491 has been demonstrated to have physiological effects, such as promoting bone formation and stimulating hair growth, making it a compound of interest for therapeutic applications in osteoporosis and hair loss disorders.[3][4]

Quantitative Data

The potency and selectivity of WAY-312491 (WAY-316606) have been characterized using various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Kd) for sFRP-1 | 0.08 µM | Tryptophan Fluorescence Quenching | [5][6] |

| Binding Affinity (Kd) for sFRP-2 | 1 µM | Tryptophan Fluorescence Quenching | [5][7] |

| IC50 for sFRP-1 | 0.5 µM | Fluorescence Polarization Binding Assay | [5][7] |

| EC50 for Wnt Signaling Activation | 0.65 µM | TCF-Luciferase Reporter Assay (U2-OS cells) | [5][6] |

| EC50 for Bone Formation | ~1 nM | Murine Calvarial Organ Culture | [5][7] |

| sFRP Family Member | % Inhibition at 2 µM WAY-316606 | Reference |

| sFRP-1 | ~40% | [8] |

| sFRP-2 | ~5% | [8] |

| sFRP-5 | ~2% | [8] |

Mandatory Visualizations

Caption: Canonical Wnt Signaling Pathway: 'Off' and 'On' States.

Caption: Mechanism of Action of WAY-312491 in Wnt Signaling.

Caption: Experimental Workflow for Characterizing WAY-312491.

Experimental Protocols

TCF/LEF Luciferase Reporter Gene Assay

This assay is used to quantify the activation of the canonical Wnt signaling pathway in response to treatment with WAY-312491.

Materials:

-

HEK293 or U2-OS cells

-

TCF/LEF luciferase reporter vector (e.g., TOPFlash)

-

Control vector with a constitutively expressed Renilla luciferase

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Wnt3a conditioned media (as a positive control)

-

WAY-312491

-

sFRP-1

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TCF/LEF firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.

-

Treatment:

-

For testing WAY-312491's ability to inhibit sFRP-1, pre-incubate a fixed concentration of Wnt3a-conditioned media and sFRP-1 with varying concentrations of WAY-312491 for 30 minutes.

-

Add the treatment mixtures to the transfected cells.

-

Include controls: vehicle control, Wnt3a alone, Wnt3a + sFRP-1 without WAY-312491.

-

-

Incubation: Incubate the treated cells for 16-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.

-

Luminescence Measurement:

-

Transfer the cell lysate to a white 96-well plate.

-

Measure firefly luciferase activity using a luminometer.

-

Add the Renilla luciferase substrate and measure Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings to account for variations in transfection efficiency and cell number. The fold change in luciferase activity relative to the control is calculated to determine the effect of WAY-312491 on Wnt signaling.[4][9][10][11]

Tryptophan Fluorescence Quenching Assay

This biophysical assay is used to determine the binding affinity (Kd) of WAY-312491 to sFRP-1. The assay relies on the quenching of intrinsic tryptophan fluorescence of sFRP-1 upon binding of WAY-312491.

Materials:

-

Purified recombinant human sFRP-1

-

WAY-312491

-

Assay buffer (e.g., PBS)

-

Fluorometer

-

Quartz cuvette

Protocol:

-

Instrument Setup: Set the excitation wavelength of the fluorometer to 295 nm (to selectively excite tryptophan residues) and the emission wavelength scan range from 300 nm to 400 nm.

-

Sample Preparation:

-

Prepare a solution of sFRP-1 in the assay buffer at a fixed concentration (e.g., 1 µM).

-

Prepare a stock solution of WAY-312491 in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to various concentrations.

-

-

Titration:

-

Place the sFRP-1 solution in the cuvette and record the initial fluorescence spectrum.

-

Successively add small aliquots of the WAY-312491 solution to the cuvette, mixing thoroughly after each addition.

-

Record the fluorescence spectrum after each addition.

-

-

Data Correction (Inner Filter Effect): To correct for any absorbance of WAY-312491 at the excitation or emission wavelengths, perform a control titration of WAY-312491 into a solution of N-acetyl-L-tryptophanamide (NATA) at the same concentration as the tryptophan in sFRP-1.

-

Data Analysis:

-

Determine the fluorescence intensity at the emission maximum (typically around 340 nm) for each concentration of WAY-312491.

-

Correct the fluorescence intensity values for the inner filter effect.

-

Plot the change in fluorescence intensity as a function of the WAY-312491 concentration.

-

Fit the data to a suitable binding isotherm (e.g., one-site binding model) to calculate the dissociation constant (Kd).[3][12][13][14][15]

-

Murine Calvarial Organ Culture Assay

This ex vivo assay assesses the effect of WAY-312491 on bone formation in a system that retains the complex cellular interactions of bone tissue.

Materials:

-

Neonatal mice (3-5 days old)

-

Dissection tools

-

Culture medium (e.g., BGJb medium supplemented with BSA)

-

WAY-312491

-

Fixative (e.g., 70% ethanol)

-

Histological staining reagents (e.g., von Kossa stain for mineralized bone)

-

Microscope and image analysis software

Protocol:

-

Dissection: Aseptically dissect the calvaria (frontal and parietal bones) from neonatal mice.

-

Culture: Place each calvaria on a stainless-steel grid in a well of a 12-well plate containing culture medium.

-

Treatment: Add varying concentrations of WAY-312491 to the culture medium. Include a vehicle control.

-

Incubation: Culture the calvaria for 5-7 days, changing the medium and re-dosing with WAY-312491 every 2-3 days.

-

Fixation and Staining:

-

At the end of the culture period, fix the calvaria in 70% ethanol.

-

Stain the calvaria with von Kossa stain to visualize mineralized bone.

-

-

Image Analysis:

-

Acquire images of the stained calvaria using a microscope.

-

Use image analysis software to quantify the area of new bone formation.

-

-

Data Analysis: Compare the area of new bone formation in the WAY-312491-treated groups to the vehicle control group to determine the effect of the compound on bone anabolism.[1][16][17]

Conclusion

WAY-312491 (WAY-316606) is a potent and selective small molecule inhibitor of sFRP-1. Its mechanism of action involves the direct inhibition of sFRP-1, leading to the activation of the canonical Wnt/β-catenin signaling pathway. The quantitative data and experimental findings summarized in this guide provide a robust foundation for understanding the pharmacological profile of this compound and support its further investigation as a potential therapeutic agent for diseases associated with dysregulated Wnt signaling.

References

- 1. Assessing new bone formation in neonatal calvarial organ cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. WAY 316606 | CAS:915759-45-4 | sFRP-1 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ex Vivo Organ Cultures as Models to Study Bone Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Assessing bone formation using mouse calvarial organ cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of WAY-316606: A Technical Guide to a Novel sFRP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-316606 is a small molecule inhibitor of Secreted Frizzled-Related Protein-1 (sFRP-1), an endogenous antagonist of the Wnt signaling pathway.[1][2][3] The discovery of WAY-316606 by scientists at Wyeth Research emerged from a high-throughput screening campaign aimed at identifying compounds that could potentiate Wnt signaling by targeting its extracellular inhibitors.[4][5] The primary therapeutic rationale for developing such a molecule was to promote bone formation, offering a novel anabolic treatment for osteoporosis and other metabolic bone diseases.[1][4][6] While initially investigated for its effects on bone, subsequent research has also explored its potential role in stimulating hair follicle growth.[7] This technical guide provides an in-depth overview of the discovery, history, and core scientific data related to WAY-316606, with a focus on the key experiments that defined its activity.

It is important to note that while the initial user query specified WAY-312491, the vast majority of publicly available scientific literature and data pertains to WAY-316606. These compounds are closely related, with WAY-316606 being a lead compound from the same research program. This guide will focus on the data available for WAY-316606.

History and Discovery

The development of WAY-316606 was rooted in the understanding that activating the canonical Wnt signaling pathway could stimulate osteoblast activity and lead to increased bone mass.[6] The Wnt pathway is a critical regulator of bone formation, and its inhibition is implicated in the pathology of osteoporosis.[6] sFRP-1 is a key negative regulator of this pathway, acting by binding to Wnt ligands and preventing them from interacting with their cell surface receptors.[8]

Researchers at Wyeth Research hypothesized that inhibiting the inhibitory action of sFRP-1 would effectively "turn on" Wnt signaling in the local environment of bone-forming cells. To identify a small molecule capable of this, they initiated a large-scale high-throughput screen of over 440,000 compounds.[4][5] This screen utilized a cell-based functional assay designed to measure the activation of the canonical Wnt pathway.[4][5]

The initial screen identified a diarylsulfone sulfonamide compound as a promising hit.[4][5] This initial compound was then subjected to a process of medicinal chemistry optimization to improve its potency, selectivity, and pharmaceutical properties. This optimization effort led to the development of the lead compound, WAY-316606.[4][5]

Mechanism of Action

WAY-316606 functions by directly binding to sFRP-1, thereby preventing sFRP-1 from sequestering Wnt ligands.[1] This allows Wnt proteins to bind to their Frizzled (Fz) receptors and LRP5/6 co-receptors on the cell surface, initiating the canonical Wnt signaling cascade. The downstream effects of this include the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes involved in osteoblast differentiation and bone formation.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for WAY-316606 in various assays.

| Parameter | Assay Type | Value | Cell Line/System | Reference |

| Binding Affinity (KD) | Tryptophan Fluorescence Quenching | 0.08 µM | Purified human sFRP-1 | [2][3][4][5] |

| Functional Potency (EC50) | TCF-Luciferase Reporter Gene Assay | 0.65 µM | U2OS human osteosarcoma cells | [2][3][4][5] |

| Functional Potency (EC50) | Murine Calvarial Organ Culture | ~1 nM | Neonatal murine calvariae | [3] |

| Inhibitory Concentration (IC50) | Fluorescence Polarization Binding Assay | 0.5 µM | Purified human sFRP-1 | [3] |

Key Experimental Protocols

The following sections provide an overview of the methodologies for the key experiments cited in the discovery and characterization of WAY-316606. These protocols are based on published literature and general laboratory practices. Specific details may have varied in the original discovery experiments.

TCF-Luciferase Reporter Gene Assay

This cell-based functional assay was the cornerstone of the high-throughput screening campaign to identify sFRP-1 inhibitors. It measures the activation of the canonical Wnt signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a T-cell factor (TCF) responsive element.

Principle: When the Wnt pathway is activated, β-catenin translocates to the nucleus and complexes with TCF transcription factors to drive the expression of target genes. In this assay, the target gene is replaced with a luciferase gene, and the amount of light produced by the luciferase enzyme is directly proportional to the level of Wnt pathway activation.

General Protocol:

-

Cell Culture and Transfection:

-

Human osteosarcoma (U2OS) cells are cultured in appropriate media.

-

Cells are transiently transfected with a TCF-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (as a transfection control).

-

-

Compound Treatment:

-

Transfected cells are plated in multi-well plates.

-

Cells are treated with a constant concentration of Wnt3a conditioned media (to activate the pathway) and varying concentrations of the test compound (e.g., WAY-316606).

-

-

Luciferase Assay:

-

After an incubation period (typically 16-24 hours), cells are lysed.

-

Luciferase activity is measured using a luminometer with appropriate substrates for both firefly and Renilla luciferase.

-

-

Data Analysis:

-

The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

-

The dose-response curve is plotted, and the EC50 value is calculated.

-

Tryptophan Fluorescence Quenching Assay

This biophysical assay was used to determine the direct binding affinity of WAY-316606 to purified sFRP-1 protein.

Principle: Tryptophan is an amino acid that is intrinsically fluorescent. When a ligand binds to a protein in the vicinity of a tryptophan residue, it can cause a change in the local environment of the tryptophan, leading to a quenching (decrease) of its fluorescence. The degree of quenching is dependent on the concentration of the ligand and can be used to calculate the binding affinity (KD).[9][10]

General Protocol:

-

Protein and Compound Preparation:

-

Purified recombinant human sFRP-1 protein is prepared in a suitable buffer.

-

A stock solution of WAY-316606 is prepared and serially diluted.

-

-

Fluorescence Measurement:

-

The fluorescence of a fixed concentration of sFRP-1 is measured in a fluorometer (excitation ~295 nm, emission scan ~310-400 nm).

-

Increasing concentrations of WAY-316606 are titrated into the protein solution, and the fluorescence is measured after each addition.

-

-

Data Analysis:

-

The change in fluorescence intensity is plotted against the ligand concentration.

-

The data is fitted to a binding equation to determine the dissociation constant (KD).

-

Murine Calvarial Organ Culture Assay

This ex vivo assay was used to assess the anabolic activity of WAY-316606 on bone formation in a more physiologically relevant system than cultured cells.

Principle: The calvaria (skullcap) of neonatal mice can be cultured in vitro and will continue to form new bone. The effect of test compounds on this process can be quantified by measuring the area of new bone formation.[11][12]

General Protocol:

-

Tissue Harvest and Culture:

-

Calvariae are dissected from neonatal mice (typically 3-4 days old).

-

The calvariae are placed on stainless steel grids in culture dishes containing culture medium.

-

-

Compound Treatment:

-

The culture medium is supplemented with varying concentrations of WAY-316606 or vehicle control.

-

The cultures are maintained for a period of several days (e.g., 5-7 days), with media and compound changes every 2-3 days.

-

-

Analysis of Bone Formation:

-

At the end of the culture period, the calvariae are fixed, stained (e.g., with von Kossa stain for mineralized bone), and imaged.

-

The area of new bone formation is quantified using image analysis software.

-

-

Data Analysis:

-

The increase in bone area in treated cultures is compared to vehicle-treated controls.

-

A dose-response curve can be generated to determine the EC50 for bone formation.

-

Visualizations

Wnt Signaling Pathway and sFRP-1 Inhibition

Caption: Mechanism of sFRP-1 inhibition by WAY-316606 in the Wnt signaling pathway.

Experimental Workflow for sFRP-1 Inhibitor Discovery

Caption: The discovery and characterization workflow for the sFRP-1 inhibitor WAY-316606.

References

- 1. WAY-316606 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Versatile Protocol for Studying Calvarial Bone Defect Healing in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A small molecule inhibitor of the Wnt antagonist secreted frizzled-related protein-1 stimulates bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Wnt signaling in bone formation and its therapeutic potential for bone diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Osteoporosis drug found to stimulate hair follicle growth - Juta MedicalBrief [medicalbrief.co.za]

- 8. What are SFRP1 inhibitors and how do they work? [synapse.patsnap.com]

- 9. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ex Vivo Organ Cultures as Models to Study Bone Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessing new bone formation in neonatal calvarial organ cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Function of WAY-312491: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-312491 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1). sFRP-1 is a key negative regulator of the canonical Wnt signaling pathway, a critical pathway involved in embryonic development, tissue homeostasis, and disease. By binding to Wnt ligands, sFRP-1 prevents their interaction with Frizzled receptors, thereby inhibiting the downstream signaling cascade that leads to the stabilization of β-catenin and the activation of TCF/LEF-mediated transcription.

This technical guide provides an in-depth overview of the in vitro biological function of WAY-312491, focusing on its mechanism of action as an sFRP-1 inhibitor and its subsequent effects on Wnt signaling and downstream cellular processes. The information presented is intended to support researchers and professionals in the fields of drug discovery and development.

Data Presentation: Quantitative Analysis of sFRP-1 Inhibition

| Compound | Assay Type | Target | Parameter | Value | Reference |

| Diaryl-sulfone sulfonamide (Screening Hit) | Tryptophan Fluorescence Quenching | Human sFRP-1 | KD | 0.35 µM | [1] |

| Diaryl-sulfone sulfonamide (Screening Hit) | TCF-Luciferase Reporter Assay | Human sFRP-1 | EC50 | 3.9 µM | [1] |

| WAY-316606 | Tryptophan Fluorescence Quenching | Human sFRP-1 | KD | 0.08 µM | [1] |

| WAY-316606 | TCF-Luciferase Reporter Assay | Human sFRP-1 | EC50 | 0.65 µM | [1] |

| WAY-316606 | Murine Calvarial Organ Culture | Bone Formation | Effective Concentration | ≥ 0.0001 µM | [1] |

Core Mechanism: Inhibition of sFRP-1 and Activation of Wnt Signaling

WAY-312491 functions by directly binding to sFRP-1, thereby preventing sFRP-1 from sequestering Wnt ligands. This allows Wnt proteins to bind to their Frizzled (FZD) receptors and LRP5/6 co-receptors, initiating the canonical Wnt signaling cascade.

Experimental Protocols

TCF/LEF Luciferase Reporter Gene Assay

This assay is the primary method for quantifying the activation of the canonical Wnt signaling pathway in vitro.

Objective: To determine the EC50 of WAY-312491 for activating TCF/LEF-mediated transcription.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)

-

Renilla luciferase plasmid (for normalization)

-

Recombinant human sFRP-1

-

Recombinant Wnt3a

-

WAY-312491

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-luciferase reporter assay system

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the transfected cells for 24 hours.

-

Treatment:

-

Pre-incubate a fixed, sub-maximal concentration of Wnt3a with a fixed concentration of sFRP-1 for 30 minutes at room temperature to allow for their interaction.

-

Add increasing concentrations of WAY-312491 to the Wnt3a/sFRP-1 mixture and incubate for an additional 30 minutes.

-

Add the final mixture to the transfected cells.

-

-

Incubation: Incubate the treated cells for 16-24 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the log concentration of WAY-312491.

-

Determine the EC50 value by fitting the data to a four-parameter logistic equation.

-

Murine Calvarial Organ Culture Assay

This ex vivo assay assesses the bone formation activity of a compound on intact bone tissue.

Objective: To evaluate the effect of WAY-312491 on osteoblast activity and bone formation.

Materials:

-

Neonatal mice (3-5 days old)

-

α-MEM (Minimum Essential Medium Alpha Modification)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

WAY-312491

-

Vehicle control (e.g., DMSO)

-

24-well culture plates

-

Surgical instruments for dissection

-

Calcein or other bone-staining dye

-

Microscope with fluorescence imaging capabilities

Procedure:

-

Dissection: Euthanize neonatal mice and dissect the calvaria (skullcaps) under sterile conditions.

-

Culture: Place each calvaria in a well of a 24-well plate containing culture medium (α-MEM with 10% FBS and antibiotics).

-

Treatment: Add WAY-312491 at various concentrations or the vehicle control to the culture medium.

-

Incubation: Culture the calvaria for 5-7 days, changing the medium with fresh compound every 2-3 days.

-

Staining: On the final day of culture, add a bone-staining dye such as calcein to the medium and incubate for 2-4 hours. Calcein incorporates into newly mineralized bone.

-

Imaging: Wash the calvaria with PBS and image them using a fluorescence microscope.

-

Quantification: Quantify the area of new bone formation (fluorescent area) using image analysis software.

Alkaline Phosphatase (ALP) Activity Assay in Osteoblasts

This assay measures the activity of a key enzyme involved in bone mineralization and serves as an early marker of osteoblast differentiation.

Objective: To determine the effect of WAY-312491 on osteoblast differentiation.

Materials:

-

Osteoblast precursor cell line (e.g., MC3T3-E1) or primary osteoblasts

-

Osteogenic differentiation medium (e.g., α-MEM with 10% FBS, ascorbic acid, and β-glycerophosphate)

-

WAY-312491

-

Vehicle control

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Stop solution (e.g., NaOH)

-

Cell lysis buffer

-

96-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed osteoblast precursor cells in 96-well plates.

-

Differentiation and Treatment: Once confluent, switch to osteogenic differentiation medium containing various concentrations of WAY-312491 or vehicle control.

-

Incubation: Culture the cells for 7-14 days, replacing the medium with fresh compound every 2-3 days.

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

ALP Reaction: Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes. The ALP in the cell lysate will convert pNPP to the yellow product, p-nitrophenol.

-

Stop Reaction: Add a stop solution to each well to terminate the reaction.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a spectrophotometer.

-

Data Normalization: Normalize the ALP activity to the total protein concentration in each well, determined by a separate protein assay (e.g., BCA assay).

Conclusion

WAY-312491 is a potent inhibitor of sFRP-1, leading to the activation of the canonical Wnt signaling pathway. In vitro studies are crucial for characterizing its biological activity and elucidating its therapeutic potential, particularly in areas such as bone formation and hair growth. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro evaluation of WAY-312491 and other sFRP-1 inhibitors. Further research is warranted to fully establish the quantitative parameters of WAY-312491's activity and to explore its full range of biological functions.

References

WAY-312491 and its Analogue WAY-316606: Potent Activators of the Canonical Wnt Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The canonical Wnt signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and regeneration. Its dysregulation is implicated in a range of diseases, including osteoporosis and certain cancers. A key negative regulator of this pathway is the family of secreted Frizzled-Related Proteins (sFRPs), which act by sequestering Wnt ligands, thereby preventing their interaction with the Frizzled (FZD) receptors and LRP5/6 co-receptors. The inhibition of sFRPs presents a promising therapeutic strategy for activating Wnt signaling and promoting anabolic processes, particularly in bone formation. This technical guide focuses on WAY-312491 and its more extensively studied analogue, WAY-316606, small molecule inhibitors of sFRP-1 that function as activators of the canonical Wnt/β-catenin pathway.

Core Mechanism of Action: Inhibition of sFRP-1

WAY-316606 is a small molecule that directly binds to Secreted Frizzled-Related Protein-1 (sFRP-1), an endogenous antagonist of the Wnt signaling pathway. By binding to sFRP-1, WAY-316606 competitively inhibits the interaction between sFRP-1 and Wnt ligands. This releases Wnt proteins, allowing them to bind to the Frizzled (FZD) and LRP5/6 receptor complex on the cell surface, which in turn initiates the canonical Wnt signaling cascade.[1]

The downstream effects of this receptor activation include the inhibition of the β-catenin destruction complex (composed of Axin, APC, GSK3, and CK1α), leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes involved in cellular proliferation and differentiation.

The following diagram illustrates the mechanism of WAY-316606 in activating the canonical Wnt pathway:

Quantitative Data

The following tables summarize the key quantitative data for WAY-316606, the primary research compound in this class. Data for WAY-312491 is limited in publicly available literature.

Table 1: In Vitro Binding Affinity and Efficacy of WAY-316606

| Parameter | Target | Value | Assay | Reference |

| Kd | sFRP-1 | 0.08 µM | Tryptophan Fluorescence Quenching | [2] |

| IC50 | sFRP-1 | 0.5 µM | Fluorescence Polarization Binding Assay | [3] |

| EC50 | Wnt/β-catenin Signaling Activation | 0.65 µM | TCF/LEF Luciferase Reporter Assay (U2-OS cells) | [2][3] |

Table 2: In Vivo/Ex Vivo Efficacy of WAY-316606

| Parameter | Model | Value | Assay | Reference |

| EC50 | Increase in Total Bone Area | ~1 nM | Neonatal Murine Calvarial Organ Culture | [3] |

Table 3: Selectivity Profile of WAY-316606

| Target | Inhibition at 2 µM | Reference |

| sFRP-1 | ~40% | [4][5] |

| sFRP-2 | ~5% | [4][5] |

| sFRP-5 | ~2% | [4][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of WAY-316606 to sFRP-1 in a competitive format.

Principle: The assay measures the change in the polarization of fluorescently labeled ligand (tracer) upon binding to a larger protein. In a competition assay, a test compound displaces the tracer from the protein, leading to a decrease in fluorescence polarization.

Materials:

-

Purified human sFRP-1 protein

-

Fluorescently labeled tracer molecule that binds to sFRP-1

-

WAY-316606 or other test compounds

-

Assay buffer (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA)

-

Black, non-binding surface 384-well plates

-

Fluorescence plate reader with polarization filters

Procedure:

-

Prepare serial dilutions of WAY-316606 in the assay buffer.

-

In a 384-well plate, add a constant concentration of sFRP-1 protein and the fluorescent tracer to each well.

-

Add the serially diluted WAY-316606 to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the tracer (minimum polarization).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes), protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for fluorescein, excitation at 485 nm and emission at 535 nm).

-

Calculate the percentage of inhibition at each concentration of WAY-316606 and determine the IC50 value by fitting the data to a dose-response curve.

The workflow for a typical fluorescence polarization assay is depicted below:

TCF/LEF Luciferase Reporter Assay

This cell-based assay quantifies the activation of the canonical Wnt signaling pathway.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple TCF/LEF binding sites. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF and drives the expression of luciferase. The amount of light produced by the luciferase reaction is proportional to the level of Wnt pathway activation.

Materials:

-

HEK293 or U2-OS cell line

-

TCF/LEF luciferase reporter vector (e.g., pGL4.49[luc2P/TCF-LEF/Hygro])[6]

-

A control vector expressing a different reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent (e.g., Lipofectamine)

-

WAY-316606 or other test compounds

-

Wnt3a conditioned media or a GSK3β inhibitor (e.g., LiCl or CHIR99021) as a positive control

-

White, clear-bottom 96-well plates

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay buffer)

-

Luminometer

Procedure:

-

Seed cells (e.g., HEK293) into a 96-well plate at a suitable density (e.g., ~35,000 cells/well) and allow them to adhere overnight.

-

Co-transfect the cells with the TCF/LEF luciferase reporter vector and the normalization control vector using a suitable transfection reagent.

-

After incubation (e.g., 16-24 hours), replace the medium with fresh medium containing serial dilutions of WAY-316606. Include appropriate controls (vehicle, positive control).

-

Incubate the cells with the compounds for a specified period (e.g., 5-6 hours or overnight).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

-

Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value.

The logical flow of the TCF/LEF reporter assay is as follows:

Neonatal Murine Calvarial Organ Culture Assay

This ex vivo assay assesses the effect of compounds on bone formation in a system that retains the three-dimensional architecture and cellular heterogeneity of bone.

Principle: Calvariae (skullcaps) from neonatal mice are cultured in the presence of a test compound. The effect on bone formation is quantified by measuring the area of new bone growth.

Materials:

-

Neonatal mice (2-5 days old)

-

Dissection tools

-

Culture medium (e.g., α-MEM supplemented with serum and antibiotics)

-

Osteogenic supplements (e.g., ascorbic acid, β-glycerophosphate)

-

WAY-316606 or other test compounds

-

Fixative (e.g., 4% paraformaldehyde)

-

Staining reagents for bone (e.g., Alizarin Red S)

-

Microscope and image analysis software

Procedure:

-

Aseptically dissect the calvariae from neonatal mice.

-

Place each calvaria in a well of a culture plate containing culture medium.

-

Treat the cultures with different concentrations of WAY-316606. Include a vehicle control.

-

Culture the calvariae for a period of time (e.g., 7 days), changing the medium and reapplying the treatment every 2-3 days.

-

At the end of the culture period, fix the calvariae.

-

Stain the calvariae with Alizarin Red S to visualize mineralized bone.

-

Capture images of the stained calvariae using a microscope.

-

Quantify the area of new bone formation using image analysis software.

-

Calculate the dose-dependent increase in bone area and determine the EC50 value.

Pharmacokinetics and In Vivo Studies

In female Sprague-Dawley rats, WAY-316606 exhibits high plasma clearance (77 mL/min/kg) following a single intravenous bolus dose of 2 mg/kg.[3] This results in a rapid decline in plasma drug exposure. The compound shows good stability in both rat and human liver microsomes (t1/2 > 60 min).[3]

Conclusion

WAY-312491 and its analogue WAY-316606 are valuable research tools for investigating the role of the canonical Wnt signaling pathway in various biological processes. As potent and selective inhibitors of sFRP-1, they provide a means to activate Wnt signaling in a controlled manner. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of sFRP-1 inhibition in diseases such as osteoporosis and potentially other conditions characterized by deficient Wnt signaling. Further research into the in vivo efficacy, safety, and pharmacokinetic profiles of these and similar compounds is warranted to translate these promising findings into clinical applications.

References

- 1. WAY-316606 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles | PLOS Biology [journals.plos.org]

- 5. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pGL4.49[luc2P/TCF-LEF/Hygro] Vector Protocol [promega.com]

Core Mechanism of Action: SFRP1 Antagonism and Wnt/β-Catenin Pathway Activation

An In-depth Technical Guide on the Initial Studies of WAY-316606 for Hair Loss

Introduction

The quest for effective treatments for hair loss, particularly androgenetic alopecia, has led researchers to explore various molecular pathways that govern the hair follicle cycle. A significant breakthrough emerged from studies of the immunosuppressant Cyclosporine A (CsA), which is known to cause hypertrichosis (excessive hair growth) as a side effect.[1][2] Research identified that CsA's hair growth-promoting effect is linked to its suppression of Secreted Frizzled-Related Protein 1 (SFRP1), a key inhibitor of the Wnt signaling pathway.[2] This discovery pinpointed SFRP1 as a promising therapeutic target for hair loss.[1]

Subsequent investigations focused on WAY-316606, a specific and well-tolerated antagonist of SFRP1 originally developed for osteoporosis.[1][2] Initial ex vivo studies using human scalp hair follicles have demonstrated that WAY-316606 effectively promotes hair growth by removing the inhibitory brake SFRP1 places on the Wnt pathway.[2] This document provides a detailed technical overview of these foundational studies, including the experimental protocols, quantitative data, and the core signaling pathways involved.

The Wnt/β-catenin signaling pathway is a fundamental regulator of hair follicle morphogenesis, regeneration, and the cyclical transition between growth (anagen), regression (catagen), and rest (telogen) phases.[3][4][5] Activation of this pathway in the dermal papilla cells is critical for initiating and maintaining the anagen phase.[4][6]

SFRP1 is a naturally occurring protein that acts as a potent inhibitor of this pathway. It functions by binding directly to Wnt ligands, preventing them from interacting with their Frizzled (FZD) receptors and LRP5/6 co-receptors on the cell surface. This inhibition leads to the degradation of β-catenin in the cytoplasm, preventing it from translocating to the nucleus and activating hair growth-associated genes.[2][7]

WAY-316606 functions as a direct antagonist to SFRP1. By inhibiting SFRP1, WAY-316606 allows Wnt ligands to freely bind to their receptors, initiating the signaling cascade that leads to the stabilization and nuclear accumulation of β-catenin. Nuclear β-catenin then complexes with transcription factors like Lymphoid Enhancer-Binding Factor 1 (LEF1) to stimulate the expression of target genes responsible for promoting hair follicle proliferation and prolonging the anagen phase.[2][8] This "ligand-limited" therapeutic strategy is considered promising as it only enhances existing Wnt signals, potentially avoiding the risks associated with chronic, systemic Wnt over-activation.[1][2]

Experimental Protocols

The foundational research on WAY-316606 utilized the ex vivo human hair follicle organ culture (HFOC) model, which is considered a gold standard for preclinical hair research as it maintains the complex cellular interactions of the hair follicle micro-environment.[2][9][10]

Human Hair Follicle Organ Culture (HFOC)

-

Tissue Source: Scalp skin samples were obtained from consenting male patients undergoing hair transplantation surgery.[2]

-

Follicle Isolation: Anagen VI hair follicles were isolated from the subcutaneous fat of the scalp tissue via microdissection under a stereomicroscope.[2]

-

Culture Conditions: Isolated follicles were maintained individually in 24-well plates containing 1 ml of Williams E medium. The medium was supplemented with 2 mM L-glutamine, 10 ng/ml hydrocortisone, 10 μg/ml insulin, and an antibiotic/antimycotic solution. The follicles were incubated at 37°C in a 5% CO₂ atmosphere.[2][11]

-

Treatment: WAY-316606 was dissolved in a vehicle (e.g., DMSO) and added to the culture medium at specified concentrations. Control follicles were treated with the vehicle alone. The medium was changed every 2 days.[2]

Analytical Methodologies

-

Hair Shaft Elongation: The length of the hair shaft was measured daily from the base of the follicle bulb using an inverted microscope with a calibrated eyepiece. The cumulative elongation over the treatment period (typically 6 days) was calculated.[2]

-

Hair Cycle Staging: After 6 days in culture, the hair cycle stage of each follicle was determined macroscopically. Follicles were classified as anagen (showing a pigmented, elongated bulb with a visible hair shaft) or catagen (displaying a depigmented, rounded, and disorganized bulb).[2]

-

Immunofluorescence Staining: To quantify protein expression, follicles were harvested, embedded in OCT compound, and cryosectioned. Sections were stained with primary antibodies against specific markers, such as Keratin 85 (K85) for hair shaft differentiation and Ki-67 for cell proliferation. A TUNEL assay was used to detect apoptotic cells, a marker of catagen.[2][7] Fluorescence intensity was quantified using imaging software.

-

Gene Expression Analysis (qRT-PCR): To measure changes in Wnt signaling activity, total RNA was extracted from treated hair follicles. Following reverse transcription to cDNA, quantitative real-time PCR was performed to measure the expression levels of Wnt target genes, such as LEF1.[8]

Quantitative Data from Initial Studies

The study by Hawkshaw et al. (2018) provided the first quantitative evidence of WAY-316606's efficacy in promoting human hair growth ex vivo.[2] The key findings are summarized below.

Table 1: Effect of WAY-316606 on Hair Shaft Elongation

| Treatment Group | Mean Hair Shaft Elongation (mm) over 6 days ± SEM | Fold Change vs. Control |

|---|---|---|

| Control (Vehicle) | ~1.2 | - |

| WAY-316606 | ~1.6 | ~1.33 |

Data derived from graphical representations in Hawkshaw et al., 2018.[2] SEM: Standard Error of the Mean.

Table 2: Effect of WAY-316606 on Hair Cycle Stage after 6 Days

| Treatment Group | Anagen Follicles (%) | Catagen Follicles (%) |

|---|---|---|

| Control (Vehicle) | ~20% | ~80% |

| WAY-316606 | ~80% | ~20% |

Data represents the macroscopic quantification of hair cycle stage, showing that WAY-316606 significantly inhibits the spontaneous transition into catagen.[2]

Table 3: Effect of WAY-316606 on Protein and Gene Expression

| Marker | Biological Role | Result of WAY-316606 Treatment |

|---|---|---|

| Keratin 85 (K85) | Hair shaft structural protein | Significant increase in protein expression[2] |

| LEF1 | Wnt target gene | Significant increase in mRNA transcription[8] |

| Ki-67 | Proliferation marker | Increased number of positive cells in the hair matrix[7] |

| TUNEL | Apoptosis marker | Decreased number of positive cells in the hair bulb[7] |

Conclusion

The initial ex vivo studies on WAY-316606 provide compelling evidence for its potential as a novel therapeutic for hair loss. By specifically antagonizing SFRP1, WAY-316606 effectively activates the Wnt/β-catenin signaling pathway, a master regulator of hair growth.[2] This mechanism leads to quantifiable outcomes, including increased hair shaft elongation, prolonged anagen phase, and inhibition of the follicle's transition into the catagen phase.[2][7] The upregulation of key markers for hair shaft production (K85) and Wnt pathway activity (LEF1) further substantiates its mode of action.[2][8] These foundational studies establish SFRP1 as a viable and highly promising target for the development of new, well-tolerated treatments for common hair growth disorders.

References

- 1. Osteoporosis drug found to stimulate hair follicle growth - Juta MedicalBrief [medicalbrief.co.za]

- 2. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. β-catenin-mediated hair growth induction effect of 3,4,5-tri-O-caffeoylquinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mediteknia.es [mediteknia.es]

- 9. d-nb.info [d-nb.info]

- 10. Human hair follicle organ culture: theory, application and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organ culture conditions of human hair follicles. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

Therapeutic Potential of WAY-312491: An sFRP-1 Inhibitor for Bone Formation and Hair Growth

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-312491 belongs to a novel class of small molecule inhibitors targeting secreted frizzled-related protein 1 (sFRP-1), a key antagonist of the canonical Wnt signaling pathway. By inhibiting sFRP-1, WAY-312491 and its analogs effectively activate Wnt signaling, a critical pathway involved in numerous developmental and regenerative processes.[1][2] This activation holds significant therapeutic promise for conditions characterized by diminished Wnt signaling, notably osteoporosis and androgenetic alopecia (hair loss).[3][4]

This technical guide provides a comprehensive overview of the therapeutic potential of the diarylsulfone sulfonamide class of sFRP-1 inhibitors, with a focus on the pioneering compound series that includes WAY-312491. We will delve into its mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows. While specific data for the exact compound designated WAY-312491 is limited in publicly available literature, this guide will focus on the initial diarylsulfone sulfonamide hit identified through high-throughput screening and its subsequent optimized analog, WAY-316606, which serve as exemplary models for this class of therapeutic agents.[3]

Mechanism of Action: Inhibition of sFRP-1 and Activation of Wnt/β-Catenin Signaling

The canonical Wnt signaling pathway plays a crucial role in bone formation and hair follicle development.[3][4] In the absence of a Wnt ligand, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low, and Wnt target genes remain inactive.

Secreted frizzled-related protein 1 (sFRP-1) is a natural antagonist of this pathway. It binds directly to Wnt ligands, preventing them from interacting with their Frizzled (Fz) receptors and LRP5/6 co-receptors on the cell surface.[1][2] WAY-312491 and related compounds are designed to inhibit sFRP-1. By binding to sFRP-1, these small molecules prevent it from sequestering Wnt ligands. This allows Wnt proteins to bind to their receptors, leading to the disassembly of the β-catenin destruction complex. As a result, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and acts as a co-activator for T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, ultimately leading to the expression of Wnt target genes that promote osteoblastogenesis and hair follicle proliferation.[3]

Quantitative Data

The following tables summarize the key in vitro potency and efficacy data for the initial diarylsulfone sulfonamide sFRP-1 inhibitor and its optimized analog, WAY-316606. This data is crucial for understanding the therapeutic potential of this class of compounds.

Table 1: In Vitro Binding Affinity and Functional Potency against sFRP-1

| Compound | Assay | Target | Parameter | Value (µM) | Reference |

| Diarylsulfone Sulfonamide (Initial Hit) | Tryptophan Fluorescence Quenching | Human sFRP-1 | KD | 0.35 | [3] |

| Diarylsulfone Sulfonamide (Initial Hit) | TCF-Luciferase Reporter Assay (U2OS cells) | Human sFRP-1 | EC50 | 3.9 | [3] |

| WAY-316606 | Tryptophan Fluorescence Quenching | Human sFRP-1 | KD | 0.08 | [3] |

| WAY-316606 | TCF-Luciferase Reporter Assay (U2OS cells) | Human sFRP-1 | EC50 | 0.65 | [3] |

Table 2: Ex Vivo Efficacy in Bone Formation

| Compound | Assay | System | Concentration (µM) | Effect | Reference |

| WAY-316606 | Murine Calvarial Organ Culture | Neonatal Mouse Calvaria | 0.0001 | Significant increase in total bone area | [3] |

| WAY-316606 | Murine Calvarial Organ Culture | Neonatal Mouse Calvaria | 0.001 | Significant increase in total bone area | [3] |

| WAY-316606 | Murine Calvarial Organ Culture | Neonatal Mouse Calvaria | 0.01 | Significant increase in total bone area | [3] |

| WAY-316606 | Murine Calvarial Organ Culture | Neonatal Mouse Calvaria | 0.1 | Significant increase in total bone area | [3] |

| WAY-316606 | Murine Calvarial Organ Culture | Neonatal Mouse Calvaria | 1 | Significant increase in total bone area | [3] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this field. Below are the protocols for the key experiments cited.

Tryptophan Fluorescence Quenching Assay for sFRP-1 Binding

This assay is used to determine the binding affinity (KD) of compounds to sFRP-1.

-

Protein Preparation: Recombinant human sFRP-1 is purified and diluted in a suitable buffer (e.g., PBS, pH 7.4).

-

Compound Preparation: The test compound (e.g., WAY-312491 analog) is dissolved in DMSO to create a stock solution, which is then serially diluted.

-

Fluorescence Measurement:

-

The intrinsic tryptophan fluorescence of sFRP-1 is measured using a spectrofluorometer with an excitation wavelength of approximately 280 nm and an emission scan from 300 to 400 nm.

-

Aliquots of the test compound at various concentrations are titrated into the sFRP-1 solution.

-

The fluorescence intensity is recorded after each addition and equilibration.

-

-

Data Analysis: The change in fluorescence intensity is plotted against the compound concentration. The dissociation constant (KD) is calculated by fitting the data to a one-site binding model.

TCF-Luciferase Reporter Gene Assay for Wnt Signaling Activation

This cell-based assay measures the activation of the canonical Wnt signaling pathway.

-

Cell Culture and Transfection:

-

Human osteosarcoma cells (U2OS) are cultured in a suitable medium.

-

Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

-

Assay Procedure:

-

Transfected cells are plated in multi-well plates.

-

Cells are treated with a constant concentration of Wnt3a conditioned medium in the presence of varying concentrations of sFRP-1 and the test compound.

-

Control wells include cells treated with Wnt3a and sFRP-1 alone, and vehicle control.

-

-

Luciferase Measurement: After a defined incubation period (e.g., 24 hours), cell lysates are prepared, and both firefly and Renilla luciferase activities are measured using a dual-luciferase assay system.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The EC50 value, the concentration of the compound that produces 50% of the maximal response in activating Wnt signaling in the presence of sFRP-1, is determined from the dose-response curve.

Murine Calvarial Organ Culture Assay for Bone Formation

This ex vivo assay assesses the anabolic activity of compounds on bone.

-

Tissue Isolation: Calvariae (skullcaps) are dissected from neonatal mice (e.g., 3-5 days old).

-

Culture Setup:

-

Each calvaria is placed on a stainless-steel grid in a well of a culture plate.

-

Culture medium (e.g., BGJb medium supplemented with BSA) is added to the level of the grid, ensuring the bone is at the air-medium interface.

-

-

Treatment: The calvariae are treated with various concentrations of the test compound (e.g., WAY-316606) or vehicle control. The medium is changed every 2-3 days.

-

Histological Analysis:

-

After a defined culture period (e.g., 7 days), the calvariae are fixed, decalcified, and embedded in paraffin.

-

Sections are cut and stained with hematoxylin and eosin (H&E).

-

-

Data Analysis: Histomorphometric analysis is performed to quantify the total bone area and other parameters of bone formation.

Osteoblast Differentiation Assay

This in vitro assay evaluates the potential of a compound to induce the differentiation of pre-osteoblastic cells into mature osteoblasts.

-

Cell Culture: A pre-osteoblastic cell line (e.g., MC3T3-E1) is cultured in growth medium.

-

Differentiation Induction:

-

Cells are seeded in multi-well plates and grown to confluence.

-

The growth medium is replaced with osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate) supplemented with different concentrations of the test compound or vehicle.

-

-

Assessment of Differentiation Markers:

-

Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., 7-10 days), cells are lysed, and ALP activity is measured using a colorimetric assay.

-

Mineralization (Alizarin Red S Staining): At a later time point (e.g., 21-28 days), the cell layer is fixed and stained with Alizarin Red S, which specifically stains calcium deposits, indicating matrix mineralization.

-

-

Data Analysis: ALP activity is normalized to total protein content. The intensity of Alizarin Red S staining can be quantified by dissolving the stain and measuring its absorbance.

Hair Follicle Organ Culture

This ex vivo model is used to assess the effect of compounds on hair growth.

-

Follicle Isolation: Anagen VI hair follicles are micro-dissected from human scalp skin samples.

-

Culture: Individual follicles are placed in wells of a 24-well plate containing supplemented Williams' E medium.

-

Treatment: The culture medium is supplemented with the test compound (e.g., a WAY-312491 analog) or vehicle control. The medium is changed every 2-3 days.

-

Hair Shaft Elongation Measurement: The length of the hair shaft is measured daily using a calibrated microscope.

-

Immunohistochemistry and Gene Expression Analysis: At the end of the culture period, follicles can be fixed and sectioned for immunohistochemical analysis of proliferation (e.g., Ki-67) and apoptosis markers, or processed for RNA extraction and qRT-PCR analysis of Wnt target genes.

Conclusion and Future Directions

The inhibition of sFRP-1 by small molecules of the diarylsulfone sulfonamide class, including the developmental series leading to WAY-316606, represents a promising therapeutic strategy for stimulating the canonical Wnt signaling pathway. The preclinical data strongly support the potential of these compounds to promote bone formation and suggest a plausible mechanism for inducing hair growth.

For drug development professionals, the optimization of the initial hit to yield WAY-316606 with significantly improved potency underscores the feasibility of developing potent and selective small molecule inhibitors of sFRP-1. Future research should focus on further characterizing the pharmacokinetic and pharmacodynamic properties of these compounds in in vivo models of osteoporosis and androgenetic alopecia. Additionally, comprehensive safety and toxicology studies will be paramount for advancing these promising therapeutic agents toward clinical trials. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of WAY-312491 and other sFRP-1 inhibitors.

References

- 1. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 2. What are SFRP1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. A small molecule inhibitor of the Wnt antagonist secreted frizzled-related protein-1 stimulates bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Drug Development for Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

WAY-312491: A Technical Guide to a Novel sFRP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-312491 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), a key negative regulator of the canonical Wnt signaling pathway. By inhibiting sFRP-1, WAY-312491 promotes Wnt signaling, a pathway crucial for various physiological processes, including bone formation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of WAY-312491, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

WAY-312491 is a diarylsulfone sulfonamide derivative. While the definitive IUPAC name is not consistently reported in the public domain, its chemical structure and key identifiers are well-established.

| Property | Value |

| CAS Number | 609792-38-3[1] |

| Molecular Formula | C₂₁H₂₄FN₃O₃S |

| Molecular Weight | 417.50 g/mol |

| SMILES | O=C(N1CCN(CC1)c1ccccc1F)c1ccc(cc1)S(=O)(=O)N1CCCC1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage | Store at 4°C, protect from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |

Mechanism of Action: Inhibition of sFRP-1 and Activation of Wnt Signaling

The canonical Wnt signaling pathway plays a critical role in cell proliferation, differentiation, and tissue homeostasis.[2] Secreted Frizzled-Related Protein 1 (sFRP-1) is an endogenous antagonist of this pathway. It binds directly to Wnt ligands, preventing them from interacting with their Frizzled (Fz) receptors and LRP5/6 co-receptors on the cell surface. This inhibition leads to the degradation of β-catenin, a key intracellular signal transducer.

WAY-312491 functions by directly binding to and inhibiting sFRP-1. This action prevents sFRP-1 from sequestering Wnt ligands, thereby allowing Wnt proteins to bind to their receptors and initiate the downstream signaling cascade. The result is the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes.[3][4][5][6]

Caption: Wnt Signaling Pathway and the Mechanism of Action of WAY-312491.

Biological Activity

WAY-312491 was identified from a high-throughput screen of over 440,000 compounds as an inhibitor of human sFRP-1.[7] The initial hit, a diarylsulfone sulfonamide, demonstrated the following biological activities:

| Parameter | Value | Assay |

| K(D) | 0.35 µM | Tryptophan Fluorescence Quenching Assay[7] |

| EC(50) | 3.9 µM | TCF-luciferase Reporter Gene Assay[7] |

Optimization of this initial hit led to the development of more potent analogs, such as WAY-316606.[7][8]

Experimental Protocols

sFRP-1 Binding Assay (Tryptophan Fluorescence Quenching)

This assay measures the direct binding of WAY-312491 to sFRP-1 by monitoring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.

Caption: Experimental Workflow for Tryptophan Fluorescence Quenching Assay.

Detailed Methodology:

-

Reagents and Materials:

-

Recombinant human sFRP-1 protein

-

WAY-312491

-

Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Fluorometer

-

-

Procedure:

-

Prepare a stock solution of recombinant human sFRP-1 in the assay buffer.

-

Prepare a series of dilutions of WAY-312491 in the assay buffer.

-

In a suitable microplate or cuvette, mix a fixed concentration of sFRP-1 with varying concentrations of WAY-312491.

-

Incubate the mixture at room temperature for a sufficient time to allow binding to reach equilibrium.

-

Measure the tryptophan fluorescence intensity using a fluorometer with an excitation wavelength of approximately 280 nm and an emission wavelength scan from 300 to 400 nm. The peak emission is typically around 340 nm.

-

Correct for any inner filter effect caused by the compound absorbing at the excitation or emission wavelengths.

-

Plot the change in fluorescence intensity as a function of the WAY-312491 concentration.

-

Determine the dissociation constant (K(D)) by fitting the data to a suitable binding isotherm equation.

-

Cell-Based Wnt Signaling Assay (TCF-Luciferase Reporter Gene Assay)

This assay quantifies the ability of WAY-312491 to activate the canonical Wnt signaling pathway in a cellular context.

Caption: Experimental Workflow for TCF-Luciferase Reporter Gene Assay.

Detailed Methodology:

-

Reagents and Materials:

-

A suitable cell line (e.g., HEK293T)

-

TCF-luciferase reporter plasmid (e.g., TOPFlash)

-

A control plasmid with a constitutively active promoter driving a different reporter (e.g., Renilla luciferase) for normalization.

-

Transfection reagent

-

Recombinant Wnt3a

-

Recombinant sFRP-1

-

WAY-312491

-

Luciferase assay reagent

-

-

Procedure:

-

Co-transfect the cells with the TCF-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After transfection, plate the cells in a multi-well plate and allow them to recover.

-

Treat the cells with a constant concentration of Wnt3a and sFRP-1, and a range of concentrations of WAY-312491. Include appropriate controls (e.g., cells treated with Wnt3a alone, Wnt3a and sFRP-1 without WAY-312491).

-

Incubate the cells for 24-48 hours to allow for reporter gene expression.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Normalize the TCF-luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity as a function of the WAY-312491 concentration.

-

Determine the EC(50) value, the concentration of WAY-312491 that produces 50% of the maximal response, by fitting the data to a dose-response curve.

-

Conclusion

WAY-312491 is a valuable research tool for studying the Wnt signaling pathway and the role of sFRP-1 in various biological processes. Its ability to activate Wnt signaling by inhibiting sFRP-1 makes it a potential starting point for the development of therapeutics for conditions characterized by deficient Wnt signaling, such as osteoporosis. The experimental protocols outlined in this guide provide a framework for the further characterization and evaluation of WAY-312491 and related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of Wnt/β‐catenin signalling on proliferation and differentiation of apical papilla stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of Wnt signaling through inhibition of secreted frizzled-related protein I (sFRP-1) with N-substituted piperidinyl diphenylsulfonyl sulfonamides: part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy [frontiersin.org]

- 5. Role of Wnt/β-catenin signaling pathway in ameloblast differentiation in relevance to dental fluorosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A small molecule inhibitor of the Wnt antagonist secreted frizzled-related protein-1 stimulates bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of Wnt signaling through inhibition of secreted frizzled-related protein I (sFRP-1) with N-substituted piperidinyl diphenylsulfonyl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics of WAY-312491

Disclaimer: Extensive searches for publicly available scientific literature and clinical trial data have revealed no specific pharmacokinetic information for a compound designated as WAY-312491 . The available research on small molecule inhibitors of Secreted Frizzled-Related Protein 1 (sFRP-1) refers to a similar compound, WAY-316606 . It is likely that WAY-312491 is either a misnomer, an internal development code that was not publicly disclosed, or a compound for which no pharmacokinetic data has been published.

This guide will therefore focus on the known sFRP-1 inhibitor, WAY-316606, and its associated biological pathway. It must be emphasized that comprehensive in vivo pharmacokinetic data (such as Cmax, Tmax, AUC, bioavailability) and detailed experimental protocols for WAY-316606 are not available in the public domain. The information presented here is based on the limited in vitro data that has been published.

Introduction to sFRP-1 Inhibition and the Wnt Signaling Pathway

Secreted Frizzled-Related Protein 1 (sFRP-1) is an extracellular antagonist of the Wnt signaling pathway.[1] The Wnt pathway is crucial for numerous developmental processes, including cell proliferation, differentiation, and fate specification.[2][3] In the canonical Wnt pathway, the binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor initiates a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin.[4][5] In the nucleus, β-catenin acts as a transcriptional co-activator for TCF/LEF transcription factors, promoting the expression of Wnt target genes.[4]

sFRP-1 acts as a decoy receptor, binding directly to Wnt ligands and preventing them from activating the FZD/LRP5/6 receptor complex.[1][6] This inhibition leads to the degradation of β-catenin and suppresses Wnt signaling. Dysregulation of the Wnt pathway is implicated in various diseases, and inhibiting sFRP-1 is a therapeutic strategy to reactivate Wnt signaling, for instance, to promote bone formation in conditions like osteoporosis.[7][8] WAY-316606 was developed as a small molecule inhibitor of sFRP-1 to achieve this therapeutic effect.[7]

Available In Vitro Data for sFRP-1 Inhibitors

While detailed pharmacokinetic studies are unavailable, some in vitro potency and metabolic stability data have been published for WAY-316606 and a related precursor compound. This data is crucial for early-stage drug development and provides an initial assessment of the compound's potential.

| Compound | Target | Assay Type | Parameter | Value | Source |

| WAY-316606 | sFRP-1 | Binding Affinity (KD) | N/A | 0.08 µM | [7] |

| WAY-316606 | sFRP-1 | Functional Inhibition (EC50) | TCF-luciferase reporter | 0.65 µM | [7] |

| sFRP-1 Inhibitor | sFRP-1 | Metabolic Stability (t1/2) | Rat Microsomes | 12 min | [9] |

| sFRP-1 Inhibitor | sFRP-1 | Metabolic Stability (t1/2) | Human Microsomes | 26.7 min | [9] |

Note: The metabolic stability data is for a different diphenylsulfone-sulfonamide sFRP-1 inhibitor, not specifically WAY-316606, but it belongs to the same chemical class.[9]

Experimental Protocols

Detailed experimental protocols for the in vivo pharmacokinetic evaluation of WAY-316606 are not described in the available literature. However, based on the published in vitro studies, the following methodologies were employed:

-

sFRP-1 Binding Affinity (KD): The binding affinity of WAY-316606 to sFRP-1 was likely determined using a biophysical technique such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which are standard methods for quantifying protein-ligand interactions. A tryptophan fluorescence quenching assay was used for the initial hit compound.[7]

-

Functional Inhibition (EC50): The potency of WAY-316606 in inhibiting sFRP-1 function was assessed using a cell-based T-cell factor (TCF)-luciferase reporter gene assay.[7] In this assay, cells are engineered to express luciferase under the control of a Wnt-responsive promoter. Activation of the Wnt pathway leads to luciferase expression, which can be quantified by luminescence. The ability of WAY-316606 to reverse sFRP-1-mediated suppression of Wnt signaling is measured as an increase in luminescence, from which an EC50 value is calculated.

-

Murine Calvarial Organ Culture Assay: To assess bone formation activity, an ex vivo assay using mouse calvarial (skull) bones was utilized. The increase in total bone area was measured after treatment with the compound at various concentrations.[7]

Visualizing the Mechanism of Action: The Canonical Wnt Signaling Pathway

The diagram below illustrates the canonical Wnt signaling pathway and the inhibitory role of sFRP-1. WAY-316606 functions by binding to sFRP-1, thereby preventing it from sequestering Wnt ligands and allowing the pathway to proceed.

Conclusion

While WAY-312491 is cited as a topic of interest, the publicly accessible scientific literature does not contain information on its pharmacokinetic properties. The related compound, WAY-316606, has been identified as a potent in vitro inhibitor of sFRP-1, a key negative regulator of the Wnt signaling pathway. The available data is limited to its biochemical potency and its effects in ex vivo bone culture models. A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for drug development, cannot be constructed from the current public knowledge base. Further research and publication of preclinical or clinical data would be required to develop a detailed technical guide on the pharmacokinetics of this class of compounds.

References

- 1. What are SFRP1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 3. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]